N-(4-[Benzoyl]benzyl)-N,N-dimethyl-N-(2-[methacryloyl]ethyl) ammonium tetraphenylborate
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Overview
Description
N-(4-[Benzoyl]benzyl)-N,N-dimethyl-N-(2-[methacryloyl]ethyl) ammonium tetraphenylborate is a complex organic compound with a molecular formula of C41H40BNO. This compound is known for its unique structure, which includes a benzoyl group, a methacryloyl group, and a tetraphenylborate anion. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-[Benzoyl]benzyl)-N,N-dimethyl-N-(2-[methacryloyl]ethyl) ammonium tetraphenylborate typically involves a multi-step process. The initial step often includes the preparation of the benzoylbenzyl chloride, which is then reacted with N,N-dimethyl-N-(2-[methacryloyl]ethyl)amine in the presence of a base to form the quaternary ammonium salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
N-(4-[Benzoyl]benzyl)-N,N-dimethyl-N-(2-[methacryloyl]ethyl) ammonium tetraphenylborate undergoes various chemical reactions, including:
Oxidation: The benzoyl group can be oxidized to form benzoic acid derivatives.
Reduction: The compound can undergo reduction reactions, particularly at the methacryloyl group.
Substitution: The quaternary ammonium group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzoyl group yields benzoic acid derivatives, while reduction of the methacryloyl group can produce various alcohols .
Scientific Research Applications
N-(4-[Benzoyl]benzyl)-N,N-dimethyl-N-(2-[methacryloyl]ethyl) ammonium tetraphenylborate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug delivery agent and its interactions with biological molecules.
Industry: It is used in the development of advanced materials, including polymers and coatings
Mechanism of Action
The mechanism of action of N-(4-[Benzoyl]benzyl)-N,N-dimethyl-N-(2-[methacryloyl]ethyl) ammonium tetraphenylborate involves its interaction with various molecular targets. The benzoyl group can interact with enzymes and proteins, potentially inhibiting their activity. The methacryloyl group can undergo polymerization reactions, forming cross-linked networks that can encapsulate other molecules. The tetraphenylborate anion can stabilize the compound and enhance its solubility in organic solvents .
Comparison with Similar Compounds
Similar Compounds
- N-(4-[Benzoyl]benzyl)-N,N,N-trimethyl ammonium tetraphenylborate
- N-(4-[Benzoyl]benzyl)-N,N,N-tributylammonium tetraphenylborate
Uniqueness
N-(4-[Benzoyl]benzyl)-N,N-dimethyl-N-(2-[methacryloyl]ethyl) ammonium tetraphenylborate is unique due to the presence of both benzoyl and methacryloyl groups, which confer distinct chemical reactivity and potential for polymerization. This makes it particularly useful in applications requiring both reactivity and stability.
Properties
Molecular Formula |
C46H46BNO3 |
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Molecular Weight |
671.7 g/mol |
IUPAC Name |
(4-benzoylphenyl)methyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;tetraphenylboranuide |
InChI |
InChI=1S/C24H20B.C22H26NO3/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;1-17(2)22(25)26-15-14-23(3,4)16-18-10-12-20(13-11-18)21(24)19-8-6-5-7-9-19/h1-20H;5-13H,1,14-16H2,2-4H3/q-1;+1 |
InChI Key |
JGYRHULGDKVTIW-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.CC(=C)C(=O)OCC[N+](C)(C)CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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